尼罗蓝高氯酸盐

描述

Nile Blue perchlorate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a dye molecule that can be used as a fluorescent probe to detect biological molecules and has been extensively studied for its applications in biomedical research.

科学研究应用

活细胞超分辨率成像

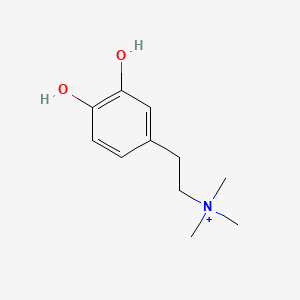

尼罗蓝高氯酸盐已被用于开发用于活细胞超分辨率成像的阳离子探针。这些探针被设计为专门靶向线粒体,利用其负的内膜电位。 阳离子尼罗蓝探针表现出优异的线粒体渗透性、独特的溶剂化变色性和抗氧化性 {svg_1}. 此应用允许研究人员观察线粒体的裂变和融合行为,从而深入了解线粒体动力学 {svg_2}.

线粒体特异性药物递送

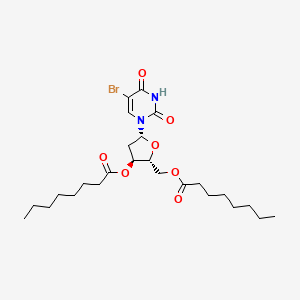

阳离子尼罗蓝探针已被扩展到促进紫杉烷类药物的线粒体特异性递送 {svg_3}. 此应用对于研究药物与细胞器的直接相互作用至关重要,为触发细胞死亡提供了一种新方法,而无需依赖微管结合。 它为抗癌药物研究和耐药机制提供了宝贵的见解 {svg_4}.

功能化粘土的共聚焦显微镜

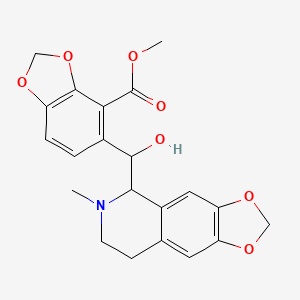

尼罗蓝 A 高氯酸盐可用于共聚焦显微镜研究咪唑鎓功能化粘土 {svg_5}. 此应用对于理解粘土纳米层内相互作用和纳米环境具有重要意义,这可能对材料科学和工程产生影响 {svg_6}.

表面增强拉曼散射 (SERS)

该化合物也用于银纳米粒子的标记,用于 SERS 应用 {svg_7}. 该技术被广泛用于增强分子的拉曼散射,这对检测和分析低浓度下的分子组成很有益 {svg_8}.

用于激光基材料的固态染料

尼罗蓝 A 高氯酸盐掺杂二氧化硅凝胶可潜在地用作激光基材料中的固态染料 {svg_9}. 此应用与开发用于激光技术的新材料特别相关,包括光学数据存储和激光显示 {svg_10}.

探测溶质-溶剂相互作用

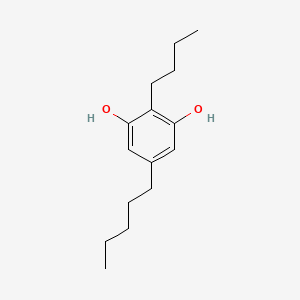

尼罗蓝 A 高氯酸盐在非水环境(如咪唑鎓交换粘土)中的溶剂化变色行为是探测溶质-溶剂相互作用的有力工具 {svg_11}. 此应用对于研究各种溶剂中的分子动力学和相互作用至关重要 {svg_12}.

作用机制

安全和危害

未来方向

Nile Blue A perchlorate can be used in the confocal microscopy of imidazolium functionalized clay . It can also be used in the labeling of silver nanoparticles for surface enhanced Raman scattering (SERS) . Silica gel doped with Nile Blue A perchlorate can be potentially used as a solid state dye for laser-based materials .

Relevant Papers

- "Nonaqueous Solvatochromic Behavior of Nile Blue A Perchlorate in Imidazolium – Exchanged Clays and its Implication Toward Exfoliation in Polymeric Composites" .

- "Synthesis and Characterization of Oxazine-doped Silica Nanoparticles for Their Potential Use as Stable Fluorescent Reagents" .

- "Elimination performance of Nile blue from wastewater using by carboxymethyl cellulose-graft-poly (methacrylic acid-co-acrylamide)/kaolin nanocomposite hydrogel" .

生化分析

Biochemical Properties

Nile Blue perchlorate plays a significant role in various biochemical reactions. It interacts with a range of biomolecules, including enzymes, proteins, and other cellular components. The compound’s cationic nature allows it to form electrostatic interactions with negatively charged biomolecules. For instance, Nile Blue perchlorate can bind to nucleic acids, facilitating their visualization under a microscope. Additionally, it is used in the labeling of silver nanoparticles for surface-enhanced Raman scattering (SERS), where it interacts with the nanoparticle surface to enhance the Raman signal .

Cellular Effects

Nile Blue perchlorate has notable effects on various cell types and cellular processes. It is commonly used to stain cell nuclei, imparting a blue color that aids in the identification and study of cellular structures. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Nile Blue perchlorate can be used to stain acidic components such as phospholipids and nucleic acids, highlighting their distribution within the cell .

Molecular Mechanism

The molecular mechanism of Nile Blue perchlorate involves its interaction with biomolecules at the molecular level. The compound’s cationic oxazine structure allows it to engage in binding interactions with negatively charged molecules, such as nucleic acids and proteins. These interactions can lead to changes in enzyme activity, either inhibiting or activating specific biochemical pathways. Additionally, Nile Blue perchlorate can induce changes in gene expression by binding to DNA and altering its transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nile Blue perchlorate can change over time. The compound’s stability and degradation are influenced by factors such as solvent type and concentration. For instance, Nile Blue perchlorate exhibits a ground-state intermolecular proton-transfer reaction in nonaqueous and hydrogen-bonding acceptor solvents. This reaction can lead to the formation of Nile Blue base, which regenerates the parent molecule in the excited state via an intermolecular proton-transfer reaction with the solvent .

Dosage Effects in Animal Models

The effects of Nile Blue perchlorate vary with different dosages in animal models. At lower doses, the compound can be used to distinguish between normal and premalignant tissues through fluorescence imaging. At higher doses, Nile Blue perchlorate may exhibit toxic or adverse effects, such as phototoxicity. It is essential to determine the appropriate dosage to minimize potential side effects while maximizing the compound’s diagnostic and therapeutic benefits .

Metabolic Pathways

Nile Blue perchlorate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s cationic nature allows it to participate in redox reactions, influencing metabolic flux and metabolite levels. For example, Nile Blue perchlorate can act as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species that target and destroy malignant cells .

Transport and Distribution

Within cells and tissues, Nile Blue perchlorate is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic properties enable it to localize in specific cellular compartments, such as the mitochondria. This localization is facilitated by the compound’s ability to permeate mitochondrial membranes and accumulate in these organelles, where it can exert its effects on cellular function .

Subcellular Localization

Nile Blue perchlorate exhibits specific subcellular localization, primarily targeting the mitochondria. The compound’s cationic nature and solvatochromic properties allow it to accumulate in the mitochondrial membrane, where it can influence mitochondrial function. This localization is crucial for its role in photodynamic therapy and other applications that require precise targeting of cellular organelles .

属性

IUPAC Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O.ClHO4/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;2-1(3,4)5/h5-12,21H,3-4H2,1-2H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAWJLNOTQAOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2381-85-3 (Parent) | |

| Record name | Nile Blue perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40886047 | |

| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark powder; [MSDSonline] | |

| Record name | Nile Blue perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

53340-16-2 | |

| Record name | Nile Blue perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。